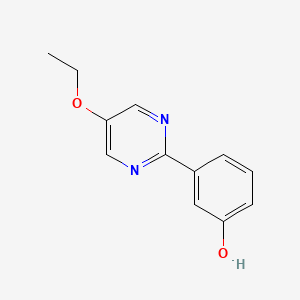![molecular formula C15H14N2O B13885465 2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13885465.png)
2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(2-(Methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing and reducing agents. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学的研究の応用
2-(2-(Methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 .
類似化合物との比較
Similar Compounds
Similar compounds include other pyridine derivatives such as:
- Pyridine-2(H)-one
- Nicotinonitrile
- Furo[2,3-b]pyridine
Uniqueness
What sets 2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine apart is its unique structure, which allows for specific interactions with biological targets. This uniqueness contributes to its potential as a therapeutic agent and its versatility in chemical synthesis .
特性
分子式 |
C15H14N2O |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
2-[2-(methoxymethyl)phenyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-18-10-12-5-2-3-7-13(12)14-9-11-6-4-8-16-15(11)17-14/h2-9H,10H2,1H3,(H,16,17) |
InChIキー |
KVAURALPPNDCNK-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC=CC=C1C2=CC3=C(N2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B13885387.png)
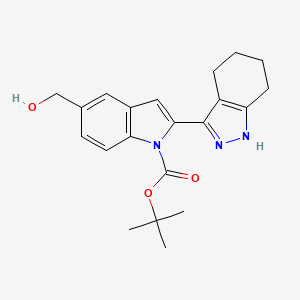
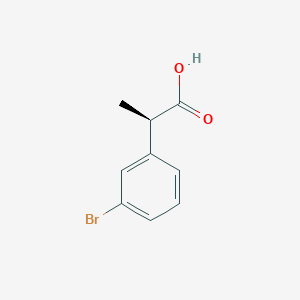
![2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile](/img/structure/B13885400.png)
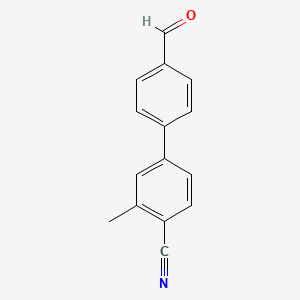
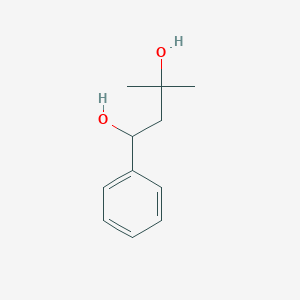
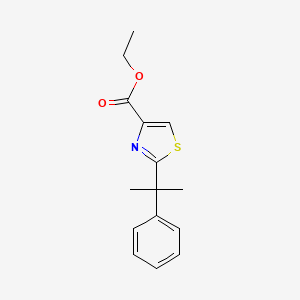

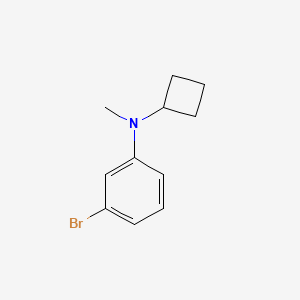


![2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13885459.png)

